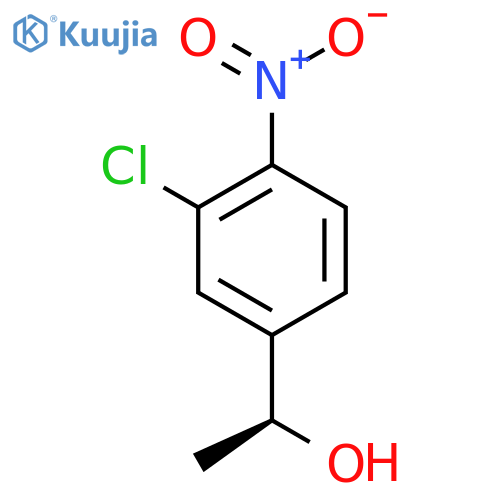Cas no 2227905-62-4 ((1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol)

2227905-62-4 structure
商品名:(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol
- 2227905-62-4
- EN300-1996896
-
- インチ: 1S/C8H8ClNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1
- InChIKey: RIOJPVHTEUTHTG-YFKPBYRVSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)[C@H](C)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 201.0192708g/mol
- どういたいしつりょう: 201.0192708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66Ų
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996896-0.25g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 0.25g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1996896-2.5g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 2.5g |
$1848.0 | 2023-09-16 | ||
| Enamine | EN300-1996896-5g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 5g |
$2732.0 | 2023-09-16 | ||
| Enamine | EN300-1996896-5.0g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 5g |
$2732.0 | 2023-05-23 | ||
| Enamine | EN300-1996896-0.1g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 0.1g |
$829.0 | 2023-09-16 | ||
| Enamine | EN300-1996896-0.05g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 0.05g |
$792.0 | 2023-09-16 | ||
| Enamine | EN300-1996896-0.5g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 0.5g |
$905.0 | 2023-09-16 | ||
| Enamine | EN300-1996896-1.0g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 1g |
$943.0 | 2023-05-23 | ||
| Enamine | EN300-1996896-10.0g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 10g |
$4052.0 | 2023-05-23 | ||
| Enamine | EN300-1996896-1g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 1g |
$943.0 | 2023-09-16 |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol 関連文献
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
2227905-62-4 ((1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol) 関連製品
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
